molecular formula C14H19NO2 B1294860 BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- CAS No. 63887-51-4

BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-

Cat. No. B1294860
CAS RN: 63887-51-4
M. Wt: 233.31 g/mol
InChI Key: UACSYZPPUXXDTL-UHFFFAOYSA-N
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Description

Benzamide, o-allyloxy-N,N-diethyl- (BAD) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents. BAD has been used as a reagent for the synthesis of many different compounds, and it has been studied for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
o-allyloxyaniline, diethylamine, benzoyl chloride, potassium carbonate, dichloromethane, wate

Reaction
Step 1: The o-allyloxyaniline is reacted with diethylamine in the presence of potassium carbonate and dichloromethane to form N,N-diethyl-o-allyloxyaniline., Step 2: The N,N-diethyl-o-allyloxyaniline is then reacted with benzoyl chloride in the presence of dichloromethane to form BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-., Step 3: The product is then isolated and purified through various techniques such as filtration, washing, and recrystallization.

Scientific Research Applications

BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and other peptidomimetics. In addition, BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has been used in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- is not well understood. However, it is believed that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of chemical bonds between the reactants, resulting in the formation of the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- are not well understood. However, it is believed that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- may have a role in the modulation of certain biochemical pathways. It has been suggested that BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- may be involved in the regulation of gene expression, as well as the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is highly soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- is also highly toxic and should be handled with caution.

Future Directions

There are several potential future directions for BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-. Further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. In addition, more research is needed to identify new uses for BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- in scientific research, such as the synthesis of new compounds or materials. Finally, further research is needed to improve the safety of BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL- and to identify potential therapeutic applications.

properties

IUPAC Name

N,N-diethyl-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-11-17-13-10-8-7-9-12(13)14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACSYZPPUXXDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213510
Record name Benzamide, o-allyloxy-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZAMIDE, o-ALLYLOXY-N,N-DIETHYL-

CAS RN

63887-51-4
Record name N,N-Diethyl-2-(2-propen-1-yloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63887-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-allyloxy-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-allyloxy-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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